

1-Bromo-4-(propane-2-sulfonyl)benzene spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Bromo-4-(propane-2-sulfonyl)benzene

Cat. No.: B1286707

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An In-depth Technical Guide to the Spectral Data of **1-Bromo-4-(propane-2-sulfonyl)benzene**

Audience: Researchers, scientists, and drug development professionals.

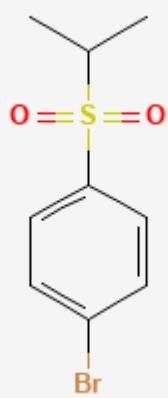
Executive Summary

This document serves as a comprehensive technical guide to the spectral characteristics of **1-Bromo-4-(propane-2-sulfonyl)benzene** (CAS No. 70399-02-9). While experimental spectral data for this specific compound is not widely published, this guide provides a robust set of predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established spectroscopic principles and data from analogous chemical structures. Furthermore, this guide outlines detailed, standardized experimental protocols for acquiring high-quality spectral data for this and similar aromatic sulfone compounds. This resource is designed to support the efforts of professionals in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the compound's spectral properties.

Compound Identification and Properties

- IUPAC Name: **1-bromo-4-(propane-2-sulfonyl)benzene**
- Synonyms: 1-Bromo-4-(isopropylsulfonyl)benzene

- CAS Number: 70399-02-9[1]
- Chemical Formula: C₉H₁₁BrO₂S[1][2]
- Molecular Weight: 263.15 g/mol [2]
- Chemical Structure:



Predicted Spectral Data

The following sections present the predicted spectral data for **1-Bromo-4-(propane-2-sulfonyl)benzene**, organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Inferred Assignment
~7.90	d	2H	~8.7	Aromatic-H (ortho to $-\text{SO}_2\text{R}$)
~7.78	d	2H	~8.7	Aromatic-H (ortho to -Br)
~3.20	sept	1H	~6.9	$-\text{CH}(\text{CH}_3)_2$
~1.28	d	6H	~6.9	$-\text{CH}(\text{CH}_3)_2$

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Inferred Assignment
~141.5	Aromatic C (ipso, attached to $-\text{SO}_2\text{R}$)
~132.8	Aromatic CH (ortho to -Br)
~129.2	Aromatic CH (ortho to $-\text{SO}_2\text{R}$)
~128.5	Aromatic C (ipso, attached to -Br)
~55.4	$-\text{CH}(\text{CH}_3)_2$
~15.1	$-\text{CH}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2960	Medium	Aliphatic C-H Stretch
~1580, ~1475	Medium-Strong	Aromatic C=C Stretch
~1325	Strong	Asymmetric SO ₂ Stretch
~1150	Strong	Symmetric SO ₂ Stretch
~1060	Strong	C-S Stretch
~835	Strong	para-disubstituted C-H Bend (out-of-plane)
700-550	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio	Relative Intensity	Assignment
262/264	High	[M] ⁺ • (Molecular ion peak with bromine isotopes)
219/221	Medium	[M - C ₃ H ₇] ⁺
155/157	High	[BrC ₆ H ₄] ⁺
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **1-Bromo-4-(propane-2-sulfonyl)benzene**.

Methodology:

- Sample Preparation: Accurately weigh 5-25 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Sample Transfer: Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the instrument (typically 4-5 cm).
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.
 - Acquire the ^{13}C NMR spectrum on the same instrument. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio, especially for the less sensitive ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the signals in the ^1H spectrum to determine the relative proton ratios.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **1-Bromo-4-(propane-2-sulfonyl)benzene**.

Methodology:

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small quantity (a few milligrams) of the solid sample in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[3]
 - Apply one or two drops of the resulting solution onto the surface of a single salt plate (e.g., KBr or NaCl).[3]
 - Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[3]
- Data Acquisition:
 - Record a background spectrum of the clean, empty instrument.
 - Place the salt plate with the sample film into the spectrometer's sample holder.
 - Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify the major absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Bromo-4-(propane-2-sulfonyl)benzene**.

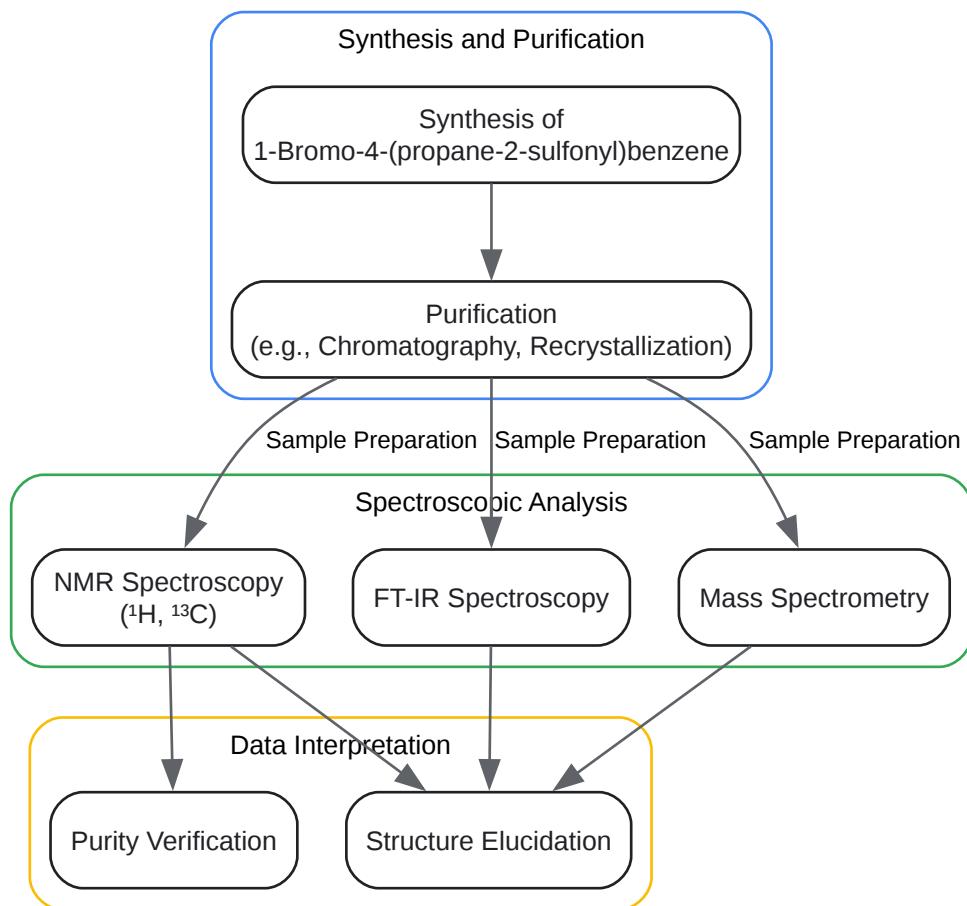
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by first dissolving it in a suitable solvent for analysis by techniques like GC-MS or LC-MS.
- Ionization (Electron Ionization - EI):
 - Vaporize the sample in the ion source.
 - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion ($[M]^{+\bullet}$).^[4]
- Mass Analysis:
 - Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.^[5]
- Detection:
 - A detector records the abundance of ions at each m/z value.
 - The output is a mass spectrum, which is a plot of relative intensity versus m/z.
- Data Interpretation:
 - Identify the molecular ion peak to confirm the molecular weight. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br are in a ~1:1 natural abundance) will result in two peaks for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.
 - Analyze the masses of the fragment ions to deduce the structure of different parts of the molecule.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound.

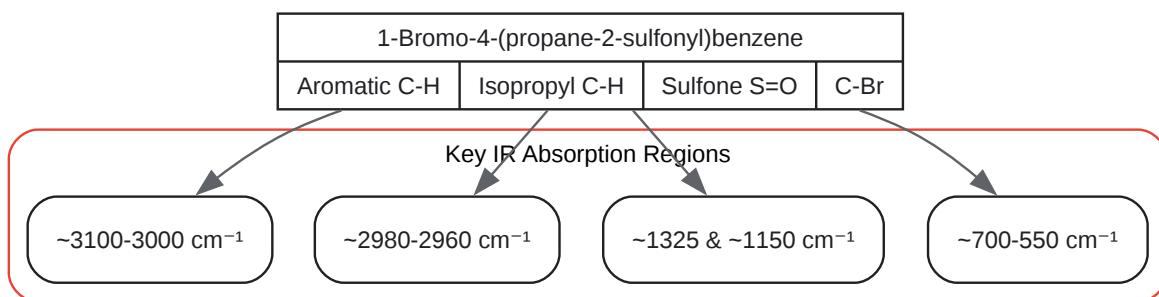


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Caption: A logical workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure-Spectrum Correlation

This diagram illustrates the relationship between the chemical structure of **1-Bromo-4-(propane-2-sulfonyl)benzene** and its key predicted IR absorption regions.



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Caption: Correlation of key functional groups with their predicted IR absorption regions.

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- To cite this document: BenchChem. [1-Bromo-4-(propane-2-sulfonyl)benzene spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286707#1-bromo-4-propane-2-sulfonyl-benzene-spectral-data-nmr-ir-ms>

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